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Compound of Interest

Compound Name: 1-Aminopiperidin-2-one

Cat. No.: B1281985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Aminopiperidin-2-one, a heterocyclic organic compound, presents a unique structural motif

with potential applications in medicinal chemistry and synthetic organic chemistry. This

technical guide provides a comprehensive summary of the currently available information on its

chemical structure, properties, and synthesis. However, it is important to note that detailed

experimental data, including comprehensive spectral analyses and biological activity studies,

for 1-Aminopiperidin-2-one (CAS 31967-09-6) are not extensively reported in publicly

accessible scientific literature. Much of the available information is extrapolated from data on its

isomers and related compounds. This document aims to consolidate the existing knowledge

and highlight the areas where further research is required.

Chemical Structure and Identification
1-Aminopiperidin-2-one is a six-membered lactam ring with an amino group attached to the

nitrogen atom of the amide functionality.

Systematic IUPAC Name: 1-aminopiperidin-2-one Molecular Formula: C₅H₁₀N₂O[1] Molecular

Weight: 114.15 g/mol [1] CAS Registry Number: 31967-09-6[1]

The chemical structure of 1-Aminopiperidin-2-one is as follows:
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Physicochemical Properties
Quantitative data for 1-Aminopiperidin-2-one is sparse in peer-reviewed literature. The

following table summarizes the predicted and available physical properties. It is crucial to

recognize that some of these values are computational predictions and await experimental

verification.

Property Value Source

Molecular Weight 114.15 g/mol PubChem[1]

Boiling Point 207.7 °C at 760 mmHg LookChem[2]

Density 1.123 g/cm³ LookChem[2]

Refractive Index 1.508 LookChem[2]

Flash Point 79.4 °C LookChem[2]

Vapor Pressure 0.222 mmHg at 25°C LookChem[2]

LogP (predicted) -0.6 PubChem[1]

Hydrogen Bond Donor Count 1 LookChem[2]

Hydrogen Bond Acceptor

Count
2 LookChem[2]

Synthesis of 1-Aminopiperidin-2-one
A specific, detailed experimental protocol for the synthesis of 1-Aminopiperidin-2-one is not

readily available in the searched scientific literature. General synthetic strategies for

piperidones often involve cyclization reactions of amino acids or their derivatives. One

potential, though unverified, conceptual pathway could involve the cyclization of a suitably

protected derivative of 5-hydrazinopentanoic acid.

The following diagram illustrates a generalized and hypothetical synthetic workflow for

piperidone synthesis, which could be adapted for 1-Aminopiperidin-2-one.
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Hypothetical Synthesis Workflow
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Caption: A generalized, hypothetical workflow for the synthesis of 1-Aminopiperidin-2-one.

Spectral Data (Predicted)
No experimentally obtained NMR, IR, or Mass Spectra for 1-Aminopiperidin-2-one have been

identified in the available literature. Spectroscopic prediction tools can provide an estimation of

the expected spectral features.

¹H NMR (Predicted):
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Protons on the carbon adjacent to the carbonyl group (C3) would likely appear downfield (δ

~2.2-2.5 ppm).

Protons on the carbon adjacent to the N-amino group (C6) would also be downfield (δ ~3.0-

3.4 ppm).

The remaining methylene protons (C4, C5) would likely appear as complex multiplets in the

upfield region (δ ~1.7-2.1 ppm).

The protons of the NH₂ group would appear as a broad singlet, with its chemical shift being

dependent on the solvent and concentration.

¹³C NMR (Predicted):

The carbonyl carbon (C2) would be the most downfield signal (δ ~170-175 ppm).

The carbon adjacent to the N-amino group (C6) would be in the range of δ ~45-55 ppm.

The other ring carbons would appear in the aliphatic region (δ ~20-35 ppm).

IR Spectroscopy (Predicted):

A strong absorption band corresponding to the C=O stretch of the lactam would be expected

around 1650-1680 cm⁻¹.

N-H stretching vibrations from the primary amino group would be expected in the region of

3300-3500 cm⁻¹ as two distinct bands.

N-H bending vibrations would be observed around 1590-1650 cm⁻¹.

C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.

Biological Activity and Drug Development Potential
There is a significant lack of information regarding the biological activity, mechanism of action,

and potential signaling pathway involvement of 1-Aminopiperidin-2-one in the public domain.

While the piperidine and piperidinone scaffolds are present in many biologically active

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1281985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecules, the specific contribution of the 1-amino substitution on the lactam nitrogen is

uncharacterized.

Derivatives of aminopiperidines have been investigated for various therapeutic targets. For

instance, aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-

4 (DPP-4) for the treatment of type 2 diabetes and as calcitonin gene-related peptide (CGRP)

receptor antagonists for migraine treatment. However, these studies focus on different isomers

and substitution patterns.

The following diagram illustrates a general logical relationship in early-stage drug discovery

where a novel scaffold like 1-aminopiperidin-2-one might be evaluated.
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Caption: A simplified logical workflow for the evaluation of a novel chemical scaffold.
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Conclusion and Future Directions
1-Aminopiperidin-2-one remains a poorly characterized molecule. While its structure is known

and some basic physicochemical properties have been predicted, a significant data gap exists

concerning its synthesis, comprehensive spectral characterization, and biological activity. For

researchers and drug development professionals, this compound represents an unexplored

area of chemical space. Future research should focus on:

Development of a robust and reproducible synthetic protocol.

Complete spectral characterization using NMR, IR, and mass spectrometry to confirm its

structure and provide reference data.

In vitro screening against a panel of biological targets to identify any potential therapeutic

applications.

The information presented in this guide is based on the limited data available and should be

used as a starting point for further investigation. Experimental validation of the predicted

properties and exploration of the biological potential of 1-Aminopiperidin-2-one are essential

next steps in understanding the significance of this unique heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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